molecular formula C14H22N2O3S B2807649 1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea CAS No. 2034468-50-1

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea

Cat. No. B2807649
CAS RN: 2034468-50-1
M. Wt: 298.4
InChI Key: DLBZUPWYJRRAHU-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea, also known as CPI-637, is a novel small molecule inhibitor that has been shown to exhibit potent anti-tumor activity in preclinical models. CPI-637 has been identified as a potential therapeutic agent for the treatment of various types of cancer, including breast, lung, and prostate cancer.

Scientific Research Applications

Synthesis Techniques and Applications

  • Urea derivatives, such as those produced through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, showcase versatile applications in synthesis techniques. These methods allow for racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids under environmentally friendly and cost-effective conditions (Thalluri et al., 2014).

Biological Activity

  • Novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes have been synthesized and exhibit notable antibacterial and antifungal activities. These compounds demonstrate the potential of urea derivatives in developing new antimicrobial agents (Altundas et al., 2010).

Corrosion Inhibition

  • Urea derivatives such as 1,3,5-triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds efficiently prevent corrosion through strong adsorption on the steel surface, demonstrating their utility in industrial applications (Mistry et al., 2011).

Molecular Devices and Complexation

  • The complexation of stilbene with urea-linked cyclodextrin and the self-assembly of molecular devices highlight the functional utility of urea derivatives in creating molecular devices. These complexes exhibit photoisomerization behaviors, indicating their potential in developing photonic materials (Lock et al., 2004).

Antitumor Activities

  • Urea derivatives have shown promise in anticancer research. For instance, 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea has been synthesized and its structure analyzed for antitumor activities. Such compounds provide a basis for the development of new anticancer agents (Hu et al., 2018).

Anticonvulsant Activity

  • Urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine have been evaluated for their antiparkinsonian activity. This research indicates the potential of urea derivatives in the development of treatments for neurological disorders (Azam et al., 2009).

properties

IUPAC Name

1-cyclopentyl-3-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c17-7-8-19-12(13-6-3-9-20-13)10-15-14(18)16-11-4-1-2-5-11/h3,6,9,11-12,17H,1-2,4-5,7-8,10H2,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBZUPWYJRRAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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